molecular formula C9H8Cl2 B3315209 3-(2,3-Dichlorophenyl)-1-propene CAS No. 951892-37-8

3-(2,3-Dichlorophenyl)-1-propene

Cat. No. B3315209
CAS RN: 951892-37-8
M. Wt: 187.06 g/mol
InChI Key: LJGVCVQAXOMPOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “3-(2,3-Dichlorophenyl)-1-propene” has been reported. For example, the synthesis and X-ray characterization of three dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives have been described . Another related compound, “2,3-Dichlorophenylpiperazine”, is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Molecular Structure Analysis

The molecular structure of compounds related to “this compound” has been studied. For instance, the solid-state architecture of three dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .


Chemical Reactions Analysis

The chemical reactions involving compounds related to “this compound” have been studied. For example, the enantioselective epoxidation of styrene derivatives using H2O2 has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds related to “this compound” have been reported. For example, “2,3-Dichlorophenylpiperazine” is a brown oil with a density of 1.272g/cm3, a melting point of 242 to 244 °C, and a boiling point of 365.1 °C at 760mmHg .

Scientific Research Applications

Catalyst Development and Polymerization

  • Propene/Ethylene Copolymerization : Research has explored the use of catalyst systems for the industrial production of isotactic polypropylene, emphasizing the precise measurement of regioselectivity in propene polymerization. This highlights the role of dichlorophenyl and propene derivatives in developing advanced materials with specific properties (Busico et al., 2004).

Crystal Structure Analysis

  • Structural Studies : Investigations into the crystal structures of compounds similar to 3-(2,3-Dichlorophenyl)-1-propene have provided insights into intermolecular interactions and molecular conformations. For example, the study of a compound with dichlorophenyl rings linked via a prop-2-en-1-one spacer revealed specific dihedral angles and attractive interactions forming zigzag sheets (Murthy et al., 2018).

Environmental Chemistry and Catalysis

  • Oxidative Dehydrogenation of Propane : Research on boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene underlines the potential for using dichlorophenyl-related compounds in environmental chemistry and catalysis, aiming for higher selectivity and efficiency in chemical production processes (Grant et al., 2016).

Organic Synthesis

  • Domino Reactions : The reactivity of 2,3-dichloro-1-propene with alkane dithiolates in specific media to produce heterocyclic products through domino reactions, including substitution and intramolecular cyclization, illustrates the compound's versatility in organic synthesis (Levanova et al., 2014).

Safety and Hazards

The safety and hazards of compounds related to “3-(2,3-Dichlorophenyl)-1-propene” have been reported. For example, “2,3-Dichlorophenyl isocyanate” is classified as acutely toxic and can cause skin and eye irritation, respiratory irritation, and allergic reactions .

Future Directions

The future directions for research on compounds related to “3-(2,3-Dichlorophenyl)-1-propene” could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as an active and acceptable cytotoxic agent suggests potential for further development .

properties

IUPAC Name

1,2-dichloro-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGVCVQAXOMPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287214
Record name 1,2-Dichloro-3-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951892-37-8
Record name 1,2-Dichloro-3-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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